Cas no 1955492-67-7 (5-(difluoromethyl)-2-azaspiro3.3heptane)

5-(difluoromethyl)-2-azaspiro3.3heptane 化学的及び物理的性質
名前と識別子
-
- 5-(Difluoromethyl)-2-azaspiro[3.3]heptane
- 2-Azaspiro[3.3]heptane, 5-(difluoromethyl)-
- 5-(difluoromethyl)-2-azaspiro3.3heptane
-
- MDL: MFCD29763448
- インチ: 1S/C7H11F2N/c8-6(9)5-1-2-7(5)3-10-4-7/h5-6,10H,1-4H2
- InChIKey: YNNWBABTZMVEFL-UHFFFAOYSA-N
- ほほえんだ: FC(C1CCC21CNC2)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 143
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 12
5-(difluoromethyl)-2-azaspiro3.3heptane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264538-0.1g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 0.1g |
$1735.0 | 2024-06-18 | |
Enamine | EN300-264538-0.25g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 0.25g |
$1814.0 | 2024-06-18 | |
Enamine | EN300-264538-1g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 1g |
$1971.0 | 2023-09-14 | ||
Enamine | EN300-264538-10g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 10g |
$8480.0 | 2023-09-14 | ||
Enamine | EN300-264538-10.0g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 10.0g |
$8480.0 | 2024-06-18 | |
Enamine | EN300-264538-0.05g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 0.05g |
$1657.0 | 2024-06-18 | |
Enamine | EN300-264538-2.5g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 2.5g |
$3865.0 | 2024-06-18 | |
Ambeed | A1084180-1g |
5-(Difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 1g |
$2498.0 | 2024-07-28 | |
Enamine | EN300-264538-5.0g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 95% | 5.0g |
$5719.0 | 2024-06-18 | |
Enamine | EN300-264538-5g |
5-(difluoromethyl)-2-azaspiro[3.3]heptane |
1955492-67-7 | 5g |
$5719.0 | 2023-09-14 |
5-(difluoromethyl)-2-azaspiro3.3heptane 関連文献
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
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6. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
S. Ahmed Chem. Commun., 2009, 6421-6423
5-(difluoromethyl)-2-azaspiro3.3heptaneに関する追加情報
Comprehensive Overview of 5-(difluoromethyl)-2-azaspiro[3.3]heptane (CAS No. 1955492-67-7)
5-(Difluoromethyl)-2-azaspiro[3.3]heptane (CAS No. 1955492-67-7) is a highly specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique spirocyclic structure and difluoromethyl group make it a valuable intermediate for designing novel bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, where its rigid scaffold and fluorine-containing moiety can enhance metabolic stability and binding affinity.
The compound's azaspiro[3.3]heptane core is a key feature, offering a three-dimensional framework that mimics natural products and improves pharmacokinetic properties. This structural motif is increasingly sought after in the development of CNS-targeting drugs, as it can cross the blood-brain barrier more efficiently than flat aromatic systems. Recent studies have explored its utility in creating next-generation antidepressants and neuroprotective agents, aligning with growing public interest in mental health therapeutics.
In the agrochemical sector, 5-(difluoromethyl)-2-azaspiro[3.3]heptane shows promise as a building block for sustainable crop protection agents. The difluoromethyl group is known to improve pesticidal activity while reducing environmental persistence, addressing modern demands for eco-friendly agriculture. This resonates with current trends in green chemistry and the global push toward precision farming solutions.
Synthetic accessibility of this compound has been a focus area, with recent patents disclosing improved routes to its enantiomerically pure forms. The pharmaceutical industry particularly values such advances, as chirality often determines biological activity. This development answers frequent queries from researchers about cost-effective synthesis methods for complex heterocycles.
From a molecular modeling perspective, the compound's conformational rigidity makes it an attractive subject for computational chemistry studies. Many research groups are investigating its 3D pharmacophore characteristics using advanced AI-driven drug design platforms, reflecting the intersection of traditional medicinal chemistry with cutting-edge technology.
The stability profile of CAS 1955492-67-7 under various conditions has been extensively documented, with particular attention to its hydrolytic resistance and thermal behavior. Such data is crucial for formulation scientists working on extended-release medications or combination therapies, addressing common formulation challenges discussed in pharmaceutical forums.
Analytical methods for characterizing this compound have evolved significantly, with recent publications detailing LC-MS/MS detection protocols and chiral separation techniques. These advancements respond to the analytical community's need for reliable quantification methods in complex matrices, especially for impurity profiling during drug development.
Looking forward, the scientific community anticipates expanded applications of this scaffold in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors, two rapidly growing areas in drug discovery. Its structural features make it suitable for designing bifunctional molecules that can simultaneously engage multiple biological targets, a strategy gaining traction in cancer therapeutics research.
Regulatory aspects of 5-(difluoromethyl)-2-azaspiro[3.3]heptane derivatives are being closely monitored as several candidates enter clinical trials. The compound's ADME properties and toxicological profile are subjects of ongoing investigation, with preliminary data suggesting favorable characteristics for human use. This addresses frequent inquiries about the translational potential of novel heterocyclic compounds.
In conclusion, CAS 1955492-67-7 represents a versatile chemical entity with broad applicability across life sciences. Its continued study promises to yield innovative solutions for pressing challenges in precision medicine and sustainable agriculture, while serving as a test case for modern structure-activity relationship methodologies. The compound exemplifies how strategic incorporation of fluorine atoms and constrained geometries can unlock new possibilities in molecular design.
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